molecular formula C15H19N3O2 B7050631 2-[(2-cyclopent-2-en-1-ylacetyl)amino]-N,N-dimethylpyridine-4-carboxamide

2-[(2-cyclopent-2-en-1-ylacetyl)amino]-N,N-dimethylpyridine-4-carboxamide

Cat. No.: B7050631
M. Wt: 273.33 g/mol
InChI Key: BIOKSYQZQCRKBR-UHFFFAOYSA-N
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Description

2-[(2-cyclopent-2-en-1-ylacetyl)amino]-N,N-dimethylpyridine-4-carboxamide is a complex organic compound with a unique structure that includes a cyclopentene ring, an acetyl group, and a pyridine ring

Properties

IUPAC Name

2-[(2-cyclopent-2-en-1-ylacetyl)amino]-N,N-dimethylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-18(2)15(20)12-7-8-16-13(10-12)17-14(19)9-11-5-3-4-6-11/h3,5,7-8,10-11H,4,6,9H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOKSYQZQCRKBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=NC=C1)NC(=O)CC2CCC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-cyclopent-2-en-1-ylacetyl)amino]-N,N-dimethylpyridine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of 2-cyclopenten-1-ylacetic acid, which is then converted to its corresponding acyl chloride using thionyl chloride. This acyl chloride is then reacted with N,N-dimethylpyridine-4-carboxamide in the presence of a base such as triethylamine to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-cyclopent-2-en-1-ylacetyl)amino]-N,N-dimethylpyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the cyclopentene ring.

    Reduction: Reduced forms of the acetyl group.

    Substitution: Substituted derivatives at the pyridine ring.

Scientific Research Applications

2-[(2-cyclopent-2-en-1-ylacetyl)amino]-N,N-dimethylpyridine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-[(2-cyclopent-2-en-1-ylacetyl)amino]-N,N-dimethylpyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-cyclopenten-1-one: A simpler compound with a similar cyclopentene ring structure.

    2-cyclopenten-1-ylacetic acid: Shares the cyclopentene ring and acetic acid moiety.

    N,N-dimethylpyridine-4-carboxamide: Contains the pyridine ring and carboxamide group.

Uniqueness

2-[(2-cyclopent-2-en-1-ylacetyl)amino]-N,N-dimethylpyridine-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

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